4-(Isopropylthio)benzoic acid

Overview

Description

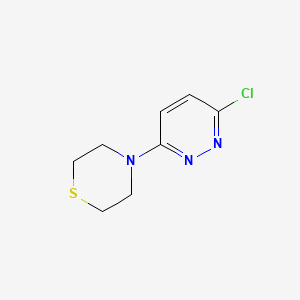

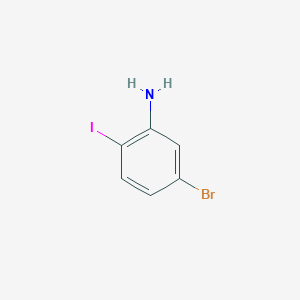

4-(Isopropylthio)benzoic acid, also known as 4-(isopropylsulfanyl)benzoic acid, is a chemical compound with the molecular weight of 196.27 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H12O2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

1. Thermodynamic Study of Benzoic Acid Derivatives

Benzoic acid derivatives, including 4-(Isopropylthio)benzoic acid, are crucial for pharmaceutical research. They play a significant role in process design, requiring information about thermodynamic phase behavior in mixtures with water and organic solvents. Research has utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase behavior in such mixtures, aiding in understanding stability and solubility crucial for pharmaceutical applications (Reschke et al., 2016).

2. Benzoic Acid Derivatives in Food and Cosmetics

Benzoic acid and its derivatives, including this compound, are widely used as preservatives in food, cosmetic, and pharmaceutical products. Their widespread use raises questions about human exposure, metabolism, and potential public health concerns. Studies focus on the presence, use, and legal limits of these compounds in various products, contributing to our understanding of their safety and regulation (del Olmo et al., 2017).

3. Stability of Hydrogen-Bonded Benzoic Acid Dimers

Research on liquid-crystalline benzoic acid derivatives, which include compounds like this compound, has been conducted using infrared spectroscopy. Such studies reveal insights into the stability of hydrogen bonds in these compounds, which is significant for their potential applications in materials science (Kato et al., 1993).

4. Crystal Structure in Pharmaceutical Research

In pharmaceutical research, understanding the crystal structure of drug molecules like this compound is vital. Techniques like NMR powder crystallography are used to determine the crystal structure of such compounds, which is essential for drug development and formulation (Baias et al., 2013).

5. Non-Covalent Complex Formation for Drug Delivery

This compound, like other benzoic acid derivatives, shows potential in forming non-covalent complexes with alpha cyclodextrin, useful in drug delivery systems. Such studies aid in designing effective drug carriers and understanding the interaction between drug molecules and carrier systems (Dikmen, 2021).

6. Herbicidal Activity and Agricultural Applications

Benzoic acid derivatives are utilized in agriculture for their herbicidal activity. Research into these compounds, including this compound, helps develop effective herbicides and understand their mode of action, contributing to sustainable agricultural practices (Fu et al., 2021).

Safety and Hazards

properties

IUPAC Name |

4-propan-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQZLTQBBLQRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)